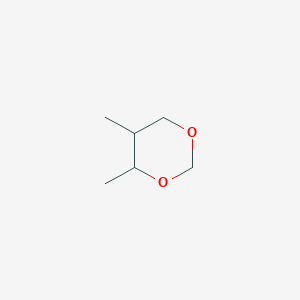

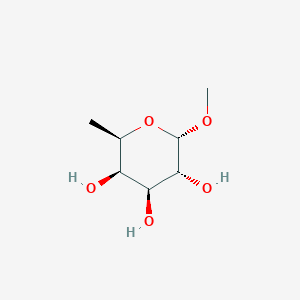

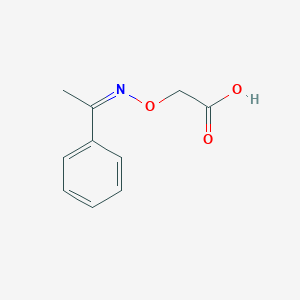

Methyl alpha-D-fucopyranoside

Descripción general

Descripción

Synthesis Analysis

The synthesis of Methyl alpha-D-fucopyranoside and its derivatives, such as methyl 2,3-, 2,4-, and 3,4-Di-O-Methyl-α-D-Fucopyranosides, involves starting from methyl α-D-fucopyranoside through specific reactions. These derivatives are crucial for methylation analysis of saponins containing D-fucose residues (Takeda, Takabe, & Ogihara, 1980).

Molecular Structure Analysis

The molecular and crystal structures of methyl α-L-fucopyranoside have been thoroughly investigated through X-ray crystallography and NMR spectroscopy. These analyses reveal the expected 1C4 conformation of the sugar ring, providing a foundation for understanding its chemical behavior (Lamba, Segre, Fabrizi, & Matsuhiro, 1993).

Chemical Reactions and Properties

Chemical reactions involving Methyl alpha-D-fucopyranoside, such as the synthesis of its sodium salts with sulfates, showcase its reactivity and potential for creating more complex molecules. The use of specific glycosyl donors and acceptors in these syntheses highlights the chemical versatility of Methyl alpha-D-fucopyranoside (Jain & Matta, 1990).

Physical Properties Analysis

The study of molecular dynamics in Methyl alpha-D-fucopyranoside and related compounds using solid-state NMR provides insights into their physical properties. These studies reveal information about the rotations and relaxation times of various molecular groups, which are crucial for understanding the compound's behavior under different conditions (Wang, Tang, & Belton, 2002).

Chemical Properties Analysis

Exploring the chemical properties of Methyl alpha-D-fucopyranoside involves synthesizing and analyzing its derivatives, such as those with various glycosylations. These studies not only provide a deeper understanding of its chemical behavior but also open the door to synthesizing novel compounds with potential applications in scientific research (Collins & Munasinghe, 1983).

Aplicaciones Científicas De Investigación

“Methyl alpha-D-fucopyranoside” is a biochemical reagent used in various areas of research . Here are some additional applications:

-

Biochemical Assay Reagents : It is used as a biochemical assay reagent . Biochemical assays are used in life science research to measure the amount or activity of a particular substance in a sample.

-

Life Science Research : It can be used as a biological material or organic compound for life science related research . Life science research often involves the study of biological systems to understand the function of cells, tissues, and organisms.

-

Material Science Research : It can be used in material science research . Material science involves the study of the properties and applications of materials of construction or manufacture (such as ceramics, metals, polymers, and composites).

-

Chemical Synthesis : It can be used in chemical synthesis . Chemical synthesis is the process of using chemical reactions to form a complex molecule from simpler molecules.

-

Chromatography : It can be used in chromatography . Chromatography is a technique used to separate the components of a mixture.

-

Analytical Research : It can be used in analytical research . Analytical research often involves the use of sophisticated analytical techniques to understand the composition and structure of matter.

“Methyl alpha-D-fucopyranoside” is a biochemical reagent used in various areas of research . Here are some additional applications:

-

Glycosylation Studies : It can be used in glycosylation studies . Glycosylation is a critical function of the biosynthetic-secretory pathway in the endoplasmic reticulum (ER) and Golgi apparatus.

-

Protein-Carbohydrate Interactions : It has been used in the study of protein-carbohydrate interactions . These interactions play a crucial role in many biological processes, including cell-cell recognition, cell adhesion, and immune response.

-

Biochemical Assay Reagents : It is used as a biochemical assay reagent . Biochemical assays are used in life science research to measure the amount or activity of a particular substance in a sample.

-

Life Science Research : It can be used as a biological material or organic compound for life science related research . Life science research often involves the study of biological systems to understand the function of cells, tissues, and organisms.

-

Material Science Research : It can be used in material science research . Material science involves the study of the properties and applications of materials of construction or manufacture (such as ceramics, metals, polymers, and composites).

-

Chemical Synthesis : It can be used in chemical synthesis . Chemical synthesis is the process of using chemical reactions to form a complex molecule from simpler molecules.

Safety And Hazards

In case of inhalation, it is advised to move the victim into fresh air . If breathing is difficult, give oxygen . If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately . Wash off with soap and plenty of water . Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes . Consult a doctor . Following ingestion, rinse mouth with water . Do not induce vomiting . Never give anything by mouth to an unconscious person . Call a doctor or Poison Control Center immediately .

Propiedades

IUPAC Name |

(2S,3R,4S,5R,6R)-2-methoxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4+,5+,6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWCAVRRXKJCRB-PZRMXXKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20450023 | |

| Record name | methyl alpha-d-fucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl alpha-D-fucopyranoside | |

CAS RN |

1128-40-1 | |

| Record name | Methyl alpha-D-fucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methyl alpha-d-fucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL .ALPHA.-D-FUCOPYRANOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UY4AG0IAQ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Azaspiro[3.4]octane-5,7-dione](/img/structure/B72668.png)

![1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B72677.png)